molecular formula C7H8BrNO2 B8353603 ethyl 5-bromo-1H-pyrrole-3-carboxylate

ethyl 5-bromo-1H-pyrrole-3-carboxylate

Cat. No.: B8353603
M. Wt: 218.05 g/mol
InChI Key: WKZCJHDTNXPBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

ethyl 5-bromo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3

InChI Key

WKZCJHDTNXPBJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-pyrrolecarboxylate (4.00 g, 32.00 mmol) in dioxane was added anhydrous sodium acetate (4.92 g, 60.00 mmol) followed by a solution of bromine (32.00 mmol) in dioxane (150 mL) dropwise. After 4 hours, the solvent was concentrated in vacuo and the residue was poured into an ice cold solution of 5% aqueous sodium carbonate (100 mL) and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 10-40% ethyl acetate in heptane. The major fractions were combined and the solvent was concentrated in vacuo to afford the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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